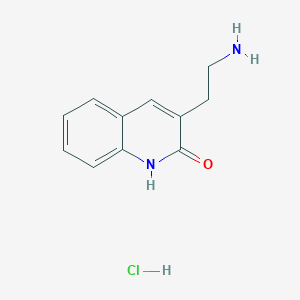

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride

CAS No.: 1266686-55-8

Cat. No.: VC4259933

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1266686-55-8 |

|---|---|

| Molecular Formula | C11H13ClN2O |

| Molecular Weight | 224.69 |

| IUPAC Name | 3-(2-aminoethyl)-1H-quinolin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C11H12N2O.ClH/c12-6-5-9-7-8-3-1-2-4-10(8)13-11(9)14;/h1-4,7H,5-6,12H2,(H,13,14);1H |

| Standard InChI Key | AXZZEDZBJPNGLR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C(=O)N2)CCN.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound features a quinoline backbone (a benzene ring fused to a pyridine ring) with a 2-aminoethyl substituent at position 3 and a ketone group at position 2. The hydrochloride salt enhances its solubility in polar solvents. Its molecular formula is CHClNO, with a molecular weight of 240.69 g/mol.

Key Structural Attributes:

-

Quinoline core: Provides aromaticity and planar geometry, facilitating π-π stacking interactions.

-

Aminoethyl side chain (-CHCHNH): Introduces basicity and potential for hydrogen bonding.

-

Hydrochloride salt: Improves stability and aqueous solubility.

Comparative Analysis with Related Compounds

| Compound | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride | 1266690-76-9 | CHClNO | -CHNH at C3 | 210.66 |

| 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride | 1266686-95-6 | CHClNO | -CHCHNH at C3; -CH at C7/C8 | 252.74 |

| Target Compound | Not reported | CHClNO | -CHCHNH at C3 | 240.69 |

The absence of methyl groups at positions 7 and 8 distinguishes the target compound from its dimethyl-substituted analog, potentially altering its electronic profile and bioactivity .

Synthesis and Manufacturing

Proposed Synthetic Route

While no direct synthesis protocol exists for the target compound, methodologies for analogous quinoline derivatives suggest the following steps:

-

Quinoline Core Formation:

-

Introduction of the Aminoethyl Side Chain:

-

Perform nucleophilic substitution at position 3 using ethylenediamine in the presence of a base (e.g., KCO).

-

-

Salt Formation:

-

Treat the free base with hydrochloric acid to yield the hydrochloride salt.

-

Critical Reaction Conditions:

-

Temperature: 80–100°C for Skraup synthesis.

-

Catalysts: Lewis acids (e.g., AlCl) for electrophilic substitution.

-

Purification: Recrystallization from ethanol or methanol.

Industrial Scalability

Large-scale production would optimize:

-

Continuous flow reactors to enhance yield and reduce side reactions.

-

Chromatographic techniques (e.g., HPLC) for high-purity isolation.

Physicochemical Properties

Calculated and Inferred Properties

Spectroscopic Data (Hypothetical)

-

H NMR (DMSO-d):

-

δ 2.65 (t, Hz, 2H, CHNH), 3.45 (q, 2H, NCH), 7.20–7.80 (m, 4H, aromatic protons).

-

-

IR (KBr):

-

3300 cm (N-H stretch), 1670 cm (C=O stretch).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume